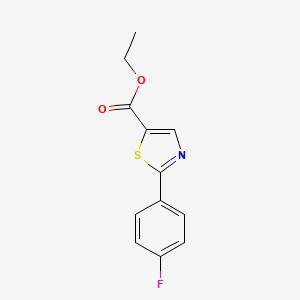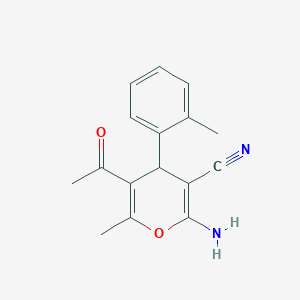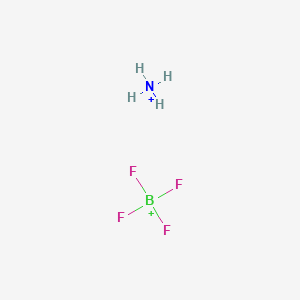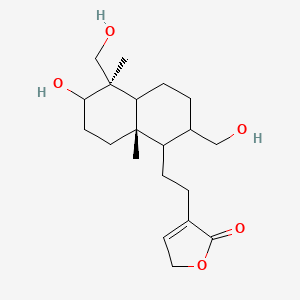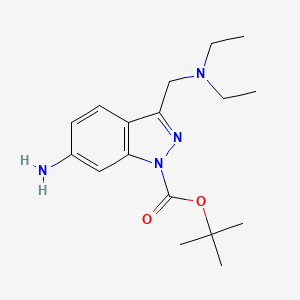
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H26N4O2 and a molecular weight of 318.41 g/mol . This compound is known for its complex structure, which includes an indazole ring, an amino group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the indazole ring and the introduction of the amino and tert-butyl ester groups. One common method involves the reaction of 3-diethylaminomethyl-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Applications De Recherche Scientifique
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in drug discovery and development.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-3-methyl-indazole-1-carboxylic acid tert-butyl ester
- 6-Amino-3-ethyl-indazole-1-carboxylic acid tert-butyl ester
- 6-Amino-3-propyl-indazole-1-carboxylic acid tert-butyl ester
Uniqueness
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is unique due to its diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
887590-89-8 |
|---|---|
Formule moléculaire |
C17H26N4O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl 6-amino-3-(diethylaminomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-6-20(7-2)11-14-13-9-8-12(18)10-15(13)21(19-14)16(22)23-17(3,4)5/h8-10H,6-7,11,18H2,1-5H3 |
Clé InChI |
PIHJVNGKIGTLCB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
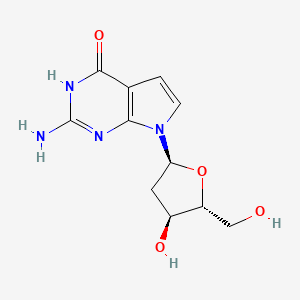
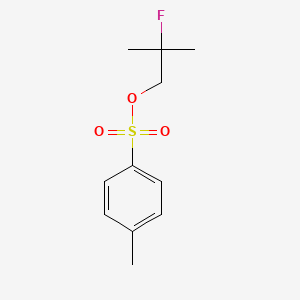
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)

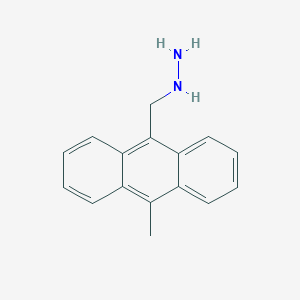
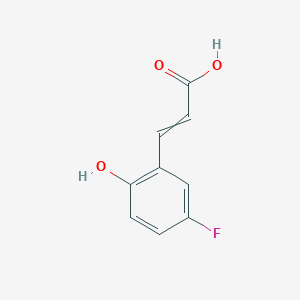
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
